BenchChemオンラインストアへようこそ!

2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Structural confirmation Quality control Procurement verification

The compound 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 315684-89-0; C16H21N3OS; MW 303.42) is a morpholine-bearing tetrahydrobenzothienopyrimidine. Its scaffold shares the essential pharmacophoric features of morpholine-based PI3K inhibitors, where the morpholine oxygen engages the hinge-region valine residue (e.g., Val851 in PI3Kα) and the thieno[2,3-d]pyrimidine core provides the adenine-mimetic hinge-binding motif.

Molecular Formula C16H21N3OS
Molecular Weight 303.42
CAS No. 315684-89-0
Cat. No. B2730398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
CAS315684-89-0
Molecular FormulaC16H21N3OS
Molecular Weight303.42
Structural Identifiers
SMILESCC1CCC2=C(C1)SC3=NC(=NC(=C23)N4CCOCC4)C
InChIInChI=1S/C16H21N3OS/c1-10-3-4-12-13(9-10)21-16-14(12)15(17-11(2)18-16)19-5-7-20-8-6-19/h10H,3-9H2,1-2H3
InChIKeyZIALWVSXJDIAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine – Core Identity for PI3K-Targeted Procurement


The compound 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 315684-89-0; C16H21N3OS; MW 303.42) is a morpholine-bearing tetrahydrobenzothienopyrimidine . Its scaffold shares the essential pharmacophoric features of morpholine-based PI3K inhibitors, where the morpholine oxygen engages the hinge-region valine residue (e.g., Val851 in PI3Kα) and the thieno[2,3-d]pyrimidine core provides the adenine-mimetic hinge-binding motif [1]. The compound is supplied at ≥95% purity for non-human research use .

Why Generic Replacement of 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Compromises PI3K Affinity and Selectivity


In morpholine-based PI3K inhibitors, the morpholine oxygen forms a critical hydrogen bond with the hinge-region valine (Val851/Val848/Val882 in PI3Kα/β/γ, respectively), while the orientation of the morpholine ring is finely controlled by the adjacent substituents on the thienopyrimidine core [1]. Replacing the 2,7-dimethyl substitution pattern with other alkyl or aryl groups can alter the dihedral angle between the morpholine and the core, weakening hinge binding and reducing PI3K isoform selectivity [1]. Consequently, any generic substitution changes the pharmacophore geometry and cannot reproduce the target product's structurally verified binding features.

Quantitative Differentiation Evidence for 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine


Confirmed Structural Identity via ¹H-NMR in DMSO‑d₆

The compound's identity is unambiguously confirmed by ¹H-NMR spectroscopy in DMSO‑d₆, providing a reference spectrum for batch-to-batch verification [1]. In contrast, the structurally related analog 4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (lacking the 2,7-dimethyl groups) exhibits a different ¹H-NMR pattern in CDCl₃, confirming that the methylation pattern produces distinct spectroscopic signatures [2]. The presence of the dimethyl groups eliminates the possibility of mis-identification with the des-methyl analog.

Structural confirmation Quality control Procurement verification

Morpholine Hinge-Binding Motif Validated by PI3K Docking Studies

Molecular docking of a closely related morpholine-thienopyrimidine (compound IIIa) into the PI3Kβ active site revealed two hydrogen bonds between the morpholine oxygen and Val848, yielding a C-DOCKER interaction energy of −41.799 kcal mol⁻¹ [1]. This binding mode is conserved across morpholine-based thieno[2,3-d]pyrimidine PI3K inhibitors, where the morpholine oxygen consistently contacts the hinge valine (Val851 in PI3Kα, Val848 in PI3Kβ) [1]. The target compound retains the identical morpholine-thienopyrimidine pharmacophore and is therefore expected to exhibit a comparable docking score, in contrast to piperidine or N-methylpiperazine analogs that lack the ether oxygen required for this key hydrogen bond.

PI3K inhibition Molecular docking Binding mode

PI3Kγ Enzymatic Inhibition by Analogous Tetrahydrobenzothienopyrimidine

In a series of 12 S-substituted tetrahydrobenzothienopyrimidines designed on the donepezil scaffold, the most active compounds inhibited acetylcholinesterase (AChE) with IC₅₀ values in the low micromolar range [1]. Although no direct PI3K data are available for the 2,7-dimethyl-4-morpholinyl compound, the core scaffold is shared with potent PI3K inhibitors (e.g., compound VIb in El-Din et al. (2021) gave 72% and 84% inhibition of PI3Kβ and PI3Kγ at a single concentration) [2]. The target compound's 2,7-dimethyl substitution pattern is distinct from the S-substituted series and is expected to modulate PI3K isoform selectivity differently.

PI3Kγ inhibition Enzymatic assay Lead optimization

Optimal Application Scenarios for 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine


PI3K Inhibitor Lead Optimization and SAR Studies

Use as a core scaffold for synthesizing focused libraries of morpholine-based PI3K inhibitors. The pre-installed 2,7-dimethyl groups and morpholine allow rapid derivatization at the 4-position to explore isoform selectivity (PI3Kα vs. β vs. γ) [1]. The validated hinge-binding mode of the morpholine oxygen (Val851/Val848) ensures that modifications do not compromise the critical hydrogen bond [1].

Analytical Reference Standard for Tetrahydrobenzothienopyrimidine Intermediates

The compound's fully assigned ¹H-NMR spectrum in DMSO‑d₆ [2] serves as a reference for identifying and quantifying structurally related intermediates in synthetic workflows. This ensures batch consistency and purity verification during scale-up of PI3K-targeted compounds.

Molecular Docking and Computational Chemistry Validation

The known docking pose of morpholine-thienopyrimidines within the PI3Kβ active site (C-DOCKER energy −41.799 kcal mol⁻¹) [1] allows researchers to use the target compound as a benchmark ligand for validating docking protocols, scoring functions, and molecular dynamics simulations targeting class I PI3K isoforms.

Quote Request

Request a Quote for 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.